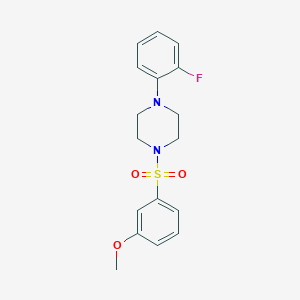

1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine

描述

1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine is a piperazine derivative featuring a 2-fluorophenyl group at position 1 and a 3-methoxybenzenesulfonyl group at position 4 of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties (e.g., solubility, lipophilicity) and their ability to interact with biological targets such as serotonin receptors, dopamine transporters, and kinases .

属性

IUPAC Name |

1-(2-fluorophenyl)-4-(3-methoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S/c1-23-14-5-4-6-15(13-14)24(21,22)20-11-9-19(10-12-20)17-8-3-2-7-16(17)18/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEFAHZAYHJHLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted piperazine derivatives with new functional groups.

科学研究应用

Pharmacological Studies

1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine has been investigated for its potential as a pharmacological agent targeting various receptors and enzymes. Its structural components suggest possible interactions with neurotransmitter systems, making it a candidate for studying central nervous system disorders.

- Neurotransmitter Receptor Modulation: The compound's ability to modulate neurotransmitter receptors has been explored, particularly in relation to serotonin and dopamine pathways. Research indicates that sulfonamide derivatives can exhibit selective inhibition of serotonin reuptake, which is critical in treating depression and anxiety disorders .

Ion Channel Inhibition

Recent studies have highlighted the role of sulfonyl derivatives in inhibiting voltage-gated calcium channels (CaV2.2), which are crucial in neuronal signaling. The modifications made by substituting different functional groups in compounds similar to this compound have shown enhanced binding affinity and selectivity for these channels.

- Case Study: A study on sulfonylphenoxazines demonstrated that modifications led to improved stability and potency against CaV2.2 channels, suggesting that similar modifications in piperazine derivatives could yield promising results in pain management therapies .

Anticancer Activity

There is emerging interest in the anticancer properties of piperazine derivatives. The compound's structure allows for the exploration of its effects on tumor cell lines.

- Mechanism of Action: Research indicates that compounds with sulfonamide groups can induce apoptosis in cancer cells by disrupting cellular signaling pathways related to growth and proliferation. This property is being actively investigated for developing novel anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Compound Structure | Observed Effect |

|---|---|---|

| Neurotransmitter Modulation | This compound | Selective serotonin reuptake inhibition |

| Ion Channel Inhibition | Sulfonyl derivatives | Enhanced binding affinity for CaV2.2 |

| Anticancer Activity | Piperazine derivatives | Induction of apoptosis in tumor cells |

作用机制

The mechanism of action of 1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Rings

Table 1: Key Structural Features of Selected Piperazine Derivatives

Key Observations :

Key Insights :

- Cytotoxicity : Substituted benzoyl groups in piperazine derivatives (e.g., compound 5a in ) demonstrate significant anticancer activity, suggesting that the 3-methoxybenzenesulfonyl group in the target compound may similarly influence cell permeability and target engagement.

- Receptor Binding : The 2-fluorophenyl moiety is structurally analogous to Trazodone derivatives, which target serotonin receptors . The methoxy group may enhance binding affinity compared to chloro or nitro substituents due to its moderate electron donation .

Key Observations :

- Microwave-Assisted Synthesis : highlights an 88% yield for a Trazodone intermediate using microwave irradiation, suggesting that similar methods could optimize the target compound’s synthesis .

- Reductive Amination: The use of NaBH₃CN in methanol (pH 7) for piperidine-piperazine hybrids provides a template for introducing the 3-methoxybenzenesulfonyl group via sulfonylation.

生物活性

1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine is a compound of interest in medicinal chemistry due to its diverse biological activities. Piperazine derivatives have been extensively studied for their pharmacological properties, including their potential as therapeutic agents against various diseases. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- Chemical Formula : CHFNOS

- IUPAC Name : this compound

The presence of the piperazine ring, fluorine atom, and methoxy and sulfonyl groups suggests a complex interaction profile with biological targets.

This compound exhibits multiple mechanisms of action:

- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown significant inhibition of human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .

- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antibacterial properties. The sulfonyl moiety in this compound may enhance its ability to inhibit bacterial growth .

- Cancer Therapeutics : The structural features of this compound suggest potential interactions with cancer cell pathways, possibly leading to antiproliferative effects .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Case Studies

- Inhibition of Acetylcholinesterase : A study demonstrated that piperazine derivatives, including those similar to this compound, effectively inhibited AChE, contributing to potential treatments for neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : Research indicated that this compound exhibited significant antibacterial activity against various strains, suggesting its utility in developing new antibiotics .

- Anticancer Research : Preliminary studies using MTT assays showed that this compound could inhibit cancer cell proliferation, indicating its potential as an anticancer agent .

常见问题

What methodological considerations are critical when synthesizing 1-(2-Fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine to ensure high yield and purity?

Answer:

- Reagent Selection : Use propargyl bromide and 1-(2-fluorobenzyl)piperazine in a DMF/K₂CO₃ system to facilitate nucleophilic substitution. Excess propargyl bromide (1.2 equiv) improves yield .

- Reaction Monitoring : Track progress via TLC (hexane:ethyl acetate, 1:2) to optimize reaction time (6–7 hours) and avoid side products .

- Purification : Employ silica gel column chromatography (ethyl acetate:hexane, 1:8) to isolate the product. Sequential extraction with methylene chloride or ethyl acetate removes unreacted starting materials .

- Safety : Use sodium ascorbate and CuSO₄·5H₂O for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to minimize oxidative side reactions .

How should researchers characterize the physicochemical properties of this compound, and what key parameters must be reported?

Answer:

Key Parameters : Report yield, purity (via elemental analysis), spectroscopic data (NMR, IR), and chromatographic retention factors.

What advanced strategies can be employed to optimize reaction conditions for synthesizing piperazine derivatives under mild conditions?

Answer:

- Click Chemistry : Use CuAAC with sodium ascorbate/CuSO₄·5H₂O in H₂O:DCM (1:2) for regioselective triazole formation at ambient temperature .

- Microwave-Assisted Synthesis : Reduce reaction time for nucleophilic substitutions (e.g., from 6 hours to 30 minutes) while maintaining yield .

- Catalyst Screening : Test alternative catalysts (e.g., Ru-based) for azide-alkyne cycloaddition to avoid copper contamination in biological assays .

What experimental approaches are recommended for evaluating the anticancer potential of this compound derivatives?

Answer:

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values should be compared to positive controls like cisplatin .

- Enzyme Inhibition : Test inhibition of carbonic anhydrase isoforms (hCA I/II) via esterase activity assays with 4-nitrophenyl acetate .

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to tyrosine kinase domains or hCA active sites .

How can researchers resolve contradictions in reported biological activity data for fluorophenyl piperazine derivatives?

Answer:

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell passage number) to isolate variables .

- Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing 3-methoxybenzenesulfonyl with nitro groups) to assess structure-activity relationships .

- Meta-Analysis : Compare datasets across multiple studies to identify outliers or trends in IC₅₀ values for specific cancer types .

What analytical techniques are essential for confirming the structural integrity of sulfonamide-substituted piperazines?

Answer:

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weight (e.g., 365.3 g/mol for C₁₈H₁₈F₃N₃O₂) with <5 ppm error .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry (e.g., for triazole derivatives) .

- 2D NMR (COSY, HSQC) : Assign proton and carbon signals, particularly for overlapping aromatic or piperazine protons .

What safety protocols should be followed when handling fluorinated piperazine derivatives during synthesis?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., DCM, propargyl bromide) .

- Waste Disposal : Neutralize acidic/basic waste before disposal. Collect halogenated solvents separately for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。